![molecular formula C21H25ClN6O B12178434 N-(4-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B12178434.png)
N-(4-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a piperidine ring, a triazolopyridazine moiety, and a chlorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the triazolopyridazine core: This can be achieved by reacting 3-(propan-2-yl)-1,2,4-triazole with a suitable pyridazine derivative under controlled conditions.
Introduction of the piperidine ring: The triazolopyridazine intermediate is then reacted with a piperidine derivative to form the desired piperidine-4-carboxamide structure.
Attachment of the chlorobenzyl group: Finally, the chlorobenzyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
N-(4-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: It can be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets within the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- Meguiar’s Mirror Glaze M10508 Ultra-Cut Compound
Uniqueness
N-(4-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Antimicrobial Activity
Compounds containing triazole and pyridazine moieties have shown promising antimicrobial properties. The presence of the [1,2,4]triazolo[4,3-b]pyridazin core in the compound suggests potential antibacterial and antifungal activities . Studies on similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory and Analgesic Effects
The piperidine-4-carboxamide group in the compound may contribute to anti-inflammatory and analgesic properties. Related compounds with similar structural elements have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs .
Anticonvulsant Activity
Triazole-containing compounds have exhibited anticonvulsant properties in various studies. The presence of the triazole ring in N-(4-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide suggests potential anticonvulsant activity .
Anticancer Potential
Some triazole derivatives have shown promising anticancer activities. The compound's structural similarity to known anticancer agents suggests it may possess antiproliferative properties against certain cancer cell lines .
Structure-Activity Relationship (SAR)
While specific SAR data for this compound is not available, we can make some inferences based on related compounds:
- The 4-chlorobenzyl group may enhance lipophilicity and membrane permeability.
- The [1,2,4]triazolo[4,3-b]pyridazin core likely contributes to the compound's biological activity and target binding.
- The piperidine-4-carboxamide moiety may play a role in hydrogen bonding and receptor interactions.
Research Gaps and Future Directions
To fully elucidate the biological activity of this compound, the following studies are recommended:
- In vitro screening against a panel of microbial strains, cancer cell lines, and enzyme assays.
- In vivo studies to assess pharmacokinetics, toxicity, and efficacy in relevant animal models.
- Molecular docking studies to predict potential target proteins and binding modes.
- Synthesis of structural analogs to develop a comprehensive SAR profile.
Properties
Molecular Formula |
C21H25ClN6O |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN6O/c1-14(2)20-25-24-18-7-8-19(26-28(18)20)27-11-9-16(10-12-27)21(29)23-13-15-3-5-17(22)6-4-15/h3-8,14,16H,9-13H2,1-2H3,(H,23,29) |
InChI Key |
KRVNRZDFKNUGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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